1-Methoxy-2-naphthalenemethanol

Beschreibung

The exact mass of the compound 1-Methoxy-2-naphthalenemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methoxy-2-naphthalenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-2-naphthalenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

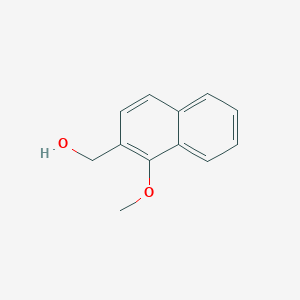

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-methoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGZPQGJNHDHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404250 | |

| Record name | 1-Methoxy-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76635-76-2 | |

| Record name | 2-Hydroxymethyl-1-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76635-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methoxy-2-naphthalenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methoxy-2-naphthalenemethanol CAS 76635-76-2 properties

An In-Depth Technical Guide to 1-Methoxy-2-naphthalenemethanol (CAS 76635-76-2)

Introduction

1-Methoxy-2-naphthalenemethanol is a niche aromatic alcohol belonging to the naphthalene family of compounds. Its structure, featuring a methoxy group and a hydroxymethyl group on the naphthalene core, makes it a valuable building block and intermediate in synthetic organic chemistry. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs such as Naproxen, Propranolol, and Duloxetine, spanning therapeutic areas like anti-inflammatory, cardiovascular, and antidepressant medications[1]. The specific arrangement of functional groups in 1-Methoxy-2-naphthalenemethanol offers unique reactivity and potential for creating complex molecular architectures, making it a compound of interest for researchers in drug discovery and materials science.

This guide provides a comprehensive technical overview of 1-Methoxy-2-naphthalenemethanol, consolidating its physicochemical properties, spectroscopic signature, a validated synthetic approach, and critical safety information for laboratory professionals.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. The identity and key physical characteristics of 1-Methoxy-2-naphthalenemethanol are summarized below.

Chemical Structure:

Figure 1. Molecular Structure of 1-Methoxy-2-naphthalenemethanol

Core Physicochemical Data:

| Property | Value | Source |

| CAS Number | 76635-76-2 | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | White to light yellow solid (Predicted) | N/A |

| Melting Point | 101.0 to 105.0 °C (for isomer 2-Methoxy-1-naphthalenemethanol) | [3] |

| Boiling Point | 347.2 °C at 760 mmHg (for isomer 2-Methoxy-1-naphthalenemethanol) | [4] |

| Density | 1.166 g/cm³ (for isomer 2-Methoxy-1-naphthalenemethanol) | [4] |

Note: Experimental data for the exact isomer 76635-76-2 is limited. Properties of the closely related isomer, 2-Methoxy-1-naphthalenemethanol (CAS 40696-22-8), are provided for reference and estimation.

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity confirmation. While a dedicated spectrum for 1-Methoxy-2-naphthalenemethanol is not publicly available, its expected spectroscopic features can be reliably predicted based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methoxy, methylene, and aromatic protons.

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8–4.0 ppm. In 1-methoxynaphthalene, these protons resonate at δ 3.953 ppm[5].

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would appear in the δ 4.5–4.8 ppm region.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.

-

Aromatic Protons (Ar-H): A complex series of multiplets between δ 7.0–8.2 ppm, characteristic of a 1,2-disubstituted naphthalene ring system.

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will show 12 distinct signals.

-

Methoxy Carbon (-OCH₃): ~δ 55-60 ppm.

-

Methylene Carbon (-CH₂OH): ~δ 60-65 ppm.

-

Aromatic Carbons: Multiple signals in the δ 105–158 ppm range, with the carbon bearing the methoxy group appearing at the lower field (~155-158 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides key information about the functional groups present. Based on data for 2-methoxynaphthalene, the following characteristic absorption bands are expected[6]:

-

O-H Stretch (Alcohol): A broad band in the region of 3200–3600 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks between 3050–3100 cm⁻¹[6].

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Strong absorptions in the 1600–1650 cm⁻¹ range[6].

-

C-O Stretch (Ether & Alcohol): Strong bands in the 1250–1300 cm⁻¹ (asymmetric ether stretch) and 1000-1100 cm⁻¹ (alcohol C-O stretch) regions[6].

Synthesis and Reactivity

Proposed Synthetic Pathway: Reduction of 1-Methoxy-2-naphthaldehyde

A robust and high-yielding method for the preparation of 1-Methoxy-2-naphthalenemethanol is the reduction of its corresponding aldehyde, 1-methoxy-2-naphthaldehyde. This transformation is a cornerstone of organic synthesis, typically achieved with mild reducing agents like sodium borohydride (NaBH₄).

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Methoxy-1-naphthalenemethanol | 40696-22-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

physicochemical properties of 1-Methoxy-2-naphthalenemethanol

An In-depth Technical Guide on the Physicochemical Properties of 1-Methoxy-2-naphthalenemethanol

Abstract

1-Methoxy-2-naphthalenemethanol is a bifunctional organic molecule featuring a naphthalene core, a methoxy ether, and a primary alcohol. As a substituted naphthalenemethanol, it serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular architectures for pharmaceuticals and materials science. Its distinct functional groups—a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting methoxy group—impart specific physicochemical characteristics that govern its reactivity, solubility, and spectroscopic behavior. This technical guide provides a comprehensive overview of the known and predicted , outlines detailed experimental protocols for its characterization, and offers expert insights into the interpretation of analytical data. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for its application in a laboratory setting.

Molecular Identity and Structure

Overview

1-Methoxy-2-naphthalenemethanol belongs to the class of aromatic alcohols. The rigid naphthalene scaffold provides a defined spatial arrangement for the methoxy and hydroxymethyl substituents, influencing its interaction with other molecules and its material properties. Understanding the precise location of these functional groups is critical, as isomeric variations, such as 2-Methoxy-1-naphthalenemethanol, exhibit distinct physical properties.[1]

Chemical Structure

The structure consists of a naphthalene ring system where a methoxy group (-OCH₃) is attached at position 1 and a hydroxymethyl group (-CH₂OH) is at position 2.

Caption: A typical experimental workflow for the characterization of a chemical standard.

Protocol: Melting Point Determination

-

Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a new sample at a slower rate (1-2 °C/minute) near the expected temperature.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Trustworthiness Insight: A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad or depressed range suggests the presence of impurities.

-

Protocol: Purity Assessment by HPLC

-

System: A reverse-phase HPLC system with a C18 column and a UV detector is recommended.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a standard starting point.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: Monitor the elution profile at a wavelength determined from the UV-Vis spectrum (e.g., 230 nm).

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Expertise Insight: The choice of a C18 column is based on the hydrophobic nature of the naphthalene ring. The acidic modifier helps to ensure sharp peak shapes for the alcohol.

-

Safety, Handling, and Storage

Hazard Identification

1-Methoxy-2-naphthalenemethanol is classified as an irritant. [2]* Risk Statements: Irritating to eyes, respiratory system, and skin. [2]* Safety Precaution: Causes skin and serious eye irritation. [1]May cause respiratory irritation. [3]

Recommended Handling Procedures

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [4]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [1]* Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [2]* Wash hands thoroughly after handling. [4]

Storage Conditions

-

Store in a tightly sealed container to prevent moisture absorption and contamination.

-

Keep in a cool, dry, and dark place, away from incompatible substances such as strong oxidizing agents. [1][4]Recommended storage temperature is often below 15°C. [1]

Conclusion

1-Methoxy-2-naphthalenemethanol is a specialty chemical with significant potential as a synthetic intermediate. This guide has consolidated the available experimental data and provided expert-driven predictions for its core physicochemical properties. The detailed spectroscopic profile and characterization workflows serve as a practical reference for researchers, ensuring the compound's identity, purity, and proper handling. A thorough understanding of these properties is the foundation for its successful application in drug discovery, materials science, and broader chemical research.

References

-

PubChem. (n.d.). 1-methoxy-2-naphthalenemethanol (C12H12O2). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-propanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-methoxy- (CAS 2216-69-5). Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methylnaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Methoxy-2-naphthyl)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]

-

International Journal of Computational and Experimental Science and Engineering. (2023). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. Retrieved from [Link]

-

ResearchGate. (2023). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. Retrieved from [Link]

-

ResearchGate. (2019). a 1,6-bis(methoxymethyl)naphthalen-2-ol monomer used for the synthesis.... Retrieved from [Link]

- Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene.

-

PubChem. (n.d.). 1-Methoxynaphthalene. Retrieved from [Link]

Sources

1-Methoxy-2-naphthalenemethanol molecular weight

An In-Depth Technical Guide to 1-Methoxy-2-naphthalenemethanol: Properties, Synthesis, and Applications

Introduction

The naphthalene scaffold is a privileged bicyclic aromatic system that forms the structural core of numerous biologically active compounds and functional materials. Its rigid, planar structure and lipophilic nature make it an ideal building block in medicinal chemistry for designing molecules that interact with various biological targets. Naphthalene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Within this important class of molecules, 1-Methoxy-2-naphthalenemethanol serves as a key synthetic intermediate, offering a versatile platform for the elaboration of more complex molecular architectures. Its specific substitution pattern—a methoxy group at the C1 position and a hydroxymethyl group at the C2 position—provides distinct chemical handles for further functionalization, making it a valuable reagent for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Methoxy-2-naphthalenemethanol, detailing its physicochemical properties, a robust synthetic protocol, methods for structural verification, and its potential applications in research and development.

Physicochemical and Structural Properties

The fundamental properties of 1-Methoxy-2-naphthalenemethanol are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 188.22 g/mol | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| CAS Number | 76635-76-2 | [2] |

| Appearance | White to off-white solid (typical) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone); sparingly soluble in water. | General chemical principles |

Synthesis and Purification

The preparation of 1-Methoxy-2-naphthalenemethanol is most reliably achieved through the selective reduction of its corresponding aldehyde, 1-methoxy-2-naphthaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Causality in Experimental Design

The chosen methodology employs sodium borohydride (NaBH₄) as the reducing agent. This reagent is selected for several key reasons:

-

Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or the aromatic naphthalene core.

-

Operational Simplicity: The reaction can be conducted under ambient conditions in standard laboratory glassware, and the reagent is significantly safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

High Yield: This reduction is typically efficient and provides a high yield of the desired alcohol.

-

Protic Solvent Compatibility: The reaction is conveniently performed in alcoholic solvents like methanol or ethanol, which readily dissolve the starting aldehyde and the NaBH₄ reagent.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 1-Methoxy-2-naphthalenemethanol.

Detailed Experimental Protocol

Objective: To synthesize 1-Methoxy-2-naphthalenemethanol via the reduction of 1-methoxy-2-naphthaldehyde.

Materials:

-

1-methoxy-2-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methoxy-2-naphthaldehyde (e.g., 5.0 g, 1 equivalent) in methanol (100 mL). Stir the solution until the aldehyde is fully dissolved.

-

Reduction: Cool the flask in an ice bath to 0-5 °C. Once cooled, add sodium borohydride (e.g., 1.5 equivalents) portion-wise over 15 minutes. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-2 hours).

-

Quenching and Work-up:

-

Carefully quench the reaction by slowly adding 1 M HCl (approx. 50 mL) until the bubbling ceases and the pH is slightly acidic. This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 1-Methoxy-2-naphthalenemethanol as a crystalline solid.

Structural Elucidation and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. Standard spectroscopic techniques are employed for this purpose.

Caption: Logical workflow for analytical quality control.

Expected Spectroscopic Signatures

-

¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals corresponding to each type of proton. Key expected resonances include:

-

A singlet around 3.9-4.1 ppm for the methoxy protons (-OCH₃).

-

A singlet or doublet around 4.7-4.9 ppm for the methylene protons (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

A series of multiplets in the aromatic region (7.2-8.2 ppm) corresponding to the six protons on the naphthalene ring system.

-

-

¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 12 distinct carbon signals, including:

-

A signal for the methoxy carbon (~55-60 ppm).

-

A signal for the methylene carbon (~60-65 ppm).

-

Multiple signals in the aromatic region (~110-140 ppm).

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides evidence of key functional groups. Expected absorption bands include:

-

A strong, broad band around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol.

-

C-H stretching bands just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).

-

A strong C-O stretching band around 1050-1250 cm⁻¹.

-

C=C stretching bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic naphthalene ring.

-

Applications in Research and Drug Development

1-Methoxy-2-naphthalenemethanol is not typically an end-product but rather a valuable intermediate. Its bifunctional nature—an alcohol for nucleophilic reactions or conversion to a leaving group, and an electron-rich aromatic system—allows for diverse applications.

-

Scaffold for Medicinal Chemistry: The naphthalene core is a well-established pharmacophore.[1] This molecule can be used as a starting point for synthesizing libraries of compounds for screening against various diseases. The hydroxyl group can be readily converted into ethers, esters, or halides, enabling the exploration of structure-activity relationships (SAR).

-

Precursor for Bioactive Molecules: Many approved drugs, such as Naproxen and Nabumetone, feature a substituted naphthalene core. 1-Methoxy-2-naphthalenemethanol can serve as a precursor for analogs of these drugs or for entirely new chemical entities targeting enzymes or receptors implicated in cancer, inflammation, or infectious diseases.[1][3]

-

Biochemical Probes: As noted, the compound is used as a biochemical for research.[2] The naphthalene moiety is fluorescent, allowing for its incorporation into larger molecules to create fluorescent probes for imaging or binding assays in proteomics and cell biology.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 1-Methoxy-2-naphthalenemethanol. While specific toxicity data is limited, information from related compounds suggests a cautious approach.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6] Avoid contact with skin and eyes.[5][6] After handling, wash hands thoroughly.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]

-

Spill Response: In case of a spill, collect the material using appropriate methods to avoid dust generation and dispose of it as chemical waste in accordance with local regulations.[6]

Conclusion

1-Methoxy-2-naphthalenemethanol is a valuable and versatile chemical building block with a molecular weight of 188.22 g/mol .[2] Its synthesis is straightforward via the selective reduction of the corresponding aldehyde, and its structure can be rigorously confirmed using standard analytical techniques. The strategic placement of its functional groups on the privileged naphthalene scaffold makes it an important intermediate for professionals in drug discovery and chemical research, enabling the development of novel therapeutics, biochemical probes, and functional materials. Adherence to established safety protocols is essential for its handling and use in the laboratory.

References

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective . European Journal of Medicinal Chemistry via PubMed. [Link]

-

Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) . RSC Medicinal Chemistry via PubMed Central. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

1-Methoxy-2-naphthalenemethanol synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-naphthalenemethanol

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of 1-methoxy-2-naphthalenemethanol, a valuable building block in medicinal chemistry and materials science. The primary focus is on the selective reduction of 1-methoxy-2-naphthaldehyde, a common and reliable synthetic route. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for reagent selection, and present a step-by-step experimental procedure designed for reproducibility and safety. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated synthetic methodology.

Introduction and Strategic Overview

1-Methoxy-2-naphthalenemethanol is a substituted naphthylmethanol derivative. The naphthalene core is a prevalent motif in many biologically active compounds and functional materials. The specific substitution pattern of a methoxy group at the C1 position and a hydroxymethyl group at the C2 position makes it a versatile intermediate for further chemical elaboration. Its structural analogues have been explored in various applications, including as precursors to non-steroidal anti-inflammatory drugs and as components in optical materials.[1][2]

The most direct and efficient synthetic strategy for preparing 1-methoxy-2-naphthalenemethanol involves the reduction of the corresponding aldehyde, 1-methoxy-2-naphthaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Retrosynthetic Analysis:

Caption: Mechanism of hydride reduction of an aldehyde.

Expertise in Action: Selecting the Right Reducing Agent

While several reagents can effect this transformation, the choice between the two most common—Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)—is critical and dictated by the specific needs of the synthesis regarding reactivity, selectivity, and safety.

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Rationale for this Protocol |

| Reactivity | Moderate | Very High | NaBH₄ is sufficiently reactive to reduce aldehydes and ketones efficiently. [3] |

| Selectivity | High | Low | Reduces aldehydes/ketones but not esters, amides, or carboxylic acids. [4] |

| Solvent | Protic (Methanol, Ethanol) | Aprotic (THF, Diethyl Ether) | Use of common, less hazardous protic solvents simplifies the procedure. [5] |

| Safety | Relatively safe to handle. | Pyrophoric; reacts violently with water. Requires significant handling precautions. | The superior safety profile of NaBH₄ makes it ideal for routine laboratory use. |

| Workup | Simple aqueous quench. | Requires a careful, often multi-step quench (e.g., Fieser method). | A straightforward workup reduces complexity and potential for error. |

Detailed Experimental Protocol

This protocol describes the reduction of 1-methoxy-2-naphthaldehyde using sodium borohydride in methanol.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 1-Methoxy-2-naphthaldehyde | 186.21 | 5.00 g | 1.0 | Starting material. |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.61 g | 0.6 | Reducing agent. Use high purity. |

| Methanol (MeOH) | 32.04 | 100 mL | - | Anhydrous grade recommended. |

| Deionized Water (H₂O) | 18.02 | ~200 mL | - | For workup. |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - | For quenching and pH adjustment. |

| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | Extraction solvent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent. |

| Round-bottom flask (250 mL) | - | 1 | - | Must be clean and dry. |

| Magnetic stir bar & stir plate | - | 1 set | - | |

| Ice bath | - | 1 | - | For temperature control. |

| Separatory funnel (500 mL) | - | 1 | - | |

| Thin Layer Chromatography (TLC) plate | - | several | - | For reaction monitoring. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-naphthaldehyde (5.00 g, 26.85 mmol).

-

Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the initial exothermic reaction upon addition of the hydride.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (0.61 g, 16.11 mmol) in small portions over 10-15 minutes. [CAUSALITY: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side products.]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has disappeared (typically 1-2 hours).

-

Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (~20 mL) dropwise to quench the excess NaBH₄ and neutralize the solution. [SAFETY: This step will generate hydrogen gas; ensure adequate ventilation and perform away from ignition sources.] The pH should be adjusted to ~6-7.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Aqueous Workup and Extraction: Add deionized water (100 mL) to the resulting residue. Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a white to off-white solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 1-methoxy-2-naphthalenemethanol. The expected yield is typically high (>90%).

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the structure and presence of the new CH₂OH group.

-

IR Spectroscopy: To verify the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

-

Melting Point: To assess purity.

Experimental Workflow and Safety

Visualized Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood, especially during the quenching step, due to hydrogen gas evolution. [6]* Handling Reagents: Sodium borohydride is a flammable solid and can be irritating. Avoid inhalation of dust and contact with skin. Methanol and ethyl acetate are flammable liquids. Keep away from open flames and other ignition sources. [7]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

PrepChem. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]

- Google Patents. (2012). CN102757322A - Preparation method of 1-methoxynaphthalene.

-

Shepler, B. (2019). Preparation of alcohols via reduction. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenemethanol. WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Google Patents. (2021). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

International Journal of Trend in Scientific Research and Development. (2021). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenemethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

- Google Patents. (1988). EP0281627B1 - Process for reducing aldehydes or ketones.

-

Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxynaphthalene. Retrieved from [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methylnaphthalene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Methoxy-2-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Reduction of Carbonyl Compounds to the Corresponding Alcohols with Isopropanol on Dehydrated Alumina under Microwave Irradiation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 1-Methoxy-2-naphthaldehyde [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-naphthalenemethanol from 2-Methoxynaphthalene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-Methoxy-2-naphthalenemethanol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective formylation of commercially available 2-methoxynaphthalene via the Vilsmeier-Haack reaction to yield the key intermediate, 1-methoxy-2-naphthaldehyde. Subsequent reduction of the aldehyde functionality affords the target alcohol. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into the causality behind experimental choices, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Naphthalene Scaffold

The naphthalene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] 1-Methoxy-2-naphthalenemethanol, in particular, serves as a crucial precursor for the synthesis of more complex molecules, where the methoxy and hydroxymethyl groups can be further functionalized to modulate biological activity and pharmacokinetic properties.[6]

This guide focuses on a reliable synthetic route to this important intermediate, emphasizing experimental integrity and a deep understanding of the chemical transformations involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-Methoxy-2-naphthalenemethanol from 2-methoxynaphthalene is efficiently achieved through a two-step sequence:

-

Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C1 position of 2-methoxynaphthalene.

-

Reduction of the Aldehyde: Conversion of the formyl group of 1-methoxy-2-naphthaldehyde to a hydroxymethyl (-CH₂OH) group.

This strategy is predicated on the high reactivity of the electron-rich naphthalene ring towards electrophilic substitution and the well-established methods for the selective reduction of aldehydes.

Step 1: Vilsmeier-Haack Formylation of 2-Methoxynaphthalene

Core Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][9]

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of 2-methoxynaphthalene attacks the carbon of the chloroiminium ion. Subsequent loss of a proton and hydrolysis of the resulting iminium salt upon aqueous workup yields the aromatic aldehyde.[7]

Causality of Reagent Choice:

-

DMF: Serves as the source of the formyl group.

-

POCl₃: Activates DMF to form the highly electrophilic Vilsmeier reagent.

Regioselectivity: Directing Effects on the Naphthalene Ring

In electrophilic aromatic substitution reactions, the regiochemical outcome is governed by the electronic properties of the substituents on the aromatic ring.[10] The methoxy group (-OCH₃) in 2-methoxynaphthalene is a potent activating group due to its ability to donate electron density to the ring via resonance. This increases the nucleophilicity of the naphthalene system, facilitating the attack on the Vilsmeier reagent.

For 2-substituted naphthalenes, electrophilic attack is generally favored at the C1 or C3 positions of the same ring, or in the adjacent ring depending on the nature of the substituent and reaction conditions. The methoxy group is a strong ortho-, para-director. In the case of 2-methoxynaphthalene, the C1 position is ortho to the methoxy group and is highly activated, making it the primary site of formylation under Vilsmeier-Haack conditions.[11]

Experimental Protocol: Synthesis of 1-Methoxy-2-naphthaldehyde

This protocol is a representative procedure adapted from established Vilsmeier-Haack formylation methods.[9]

Materials:

-

2-Methoxynaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF/DCM solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 2-methoxynaphthalene (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-methoxy-2-naphthaldehyde by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization of 1-Methoxy-2-naphthaldehyde

-

Appearance: Off-white to pale yellow solid.

-

Spectroscopic Data: The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around 10 ppm, a singlet for the methoxy protons, and a series of multiplets in the aromatic region.

Step 2: Reduction of 1-Methoxy-2-naphthaldehyde

Core Mechanism and Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity, mild reaction conditions, and ease of handling.[12][13]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[12] This forms a tetracoordinate borate ester intermediate. Subsequent workup with a protic solvent (e.g., water or ethanol) protonates the resulting alkoxide to yield the primary alcohol.

Causality of Reagent Choice:

-

Sodium Borohydride (NaBH₄): A selective reducing agent that reduces aldehydes and ketones but typically not less reactive carbonyl functional groups like esters or carboxylic acids.[12] This selectivity is advantageous when other functional groups are present in the molecule. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 1-Methoxy-2-naphthalenemethanol

This protocol is a standard procedure for the sodium borohydride reduction of aromatic aldehydes.[13][14]

Materials:

-

1-Methoxy-2-naphthaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-2-naphthaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methoxy-2-naphthalenemethanol.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Characterization of 1-Methoxy-2-naphthalenemethanol

-

Appearance: A white to off-white solid.

-

Melting Point: Approximately 101-105 °C.

-

Spectroscopic Data: The structure is confirmed by ¹H and ¹³C NMR. The ¹H NMR spectrum will show the disappearance of the aldehyde proton signal and the appearance of a singlet for the two protons of the newly formed hydroxymethyl group, along with a signal for the hydroxyl proton.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Key Characterization Data |

| 1 | Vilsmeier-Haack Formylation | 2-Methoxynaphthalene, DMF, POCl₃ | 70-85% | ¹H NMR: Aldehyde proton (δ ≈ 10 ppm) |

| 2 | Aldehyde Reduction | 1-Methoxy-2-naphthaldehyde, NaBH₄ | >90% | ¹H NMR: CH₂OH protons (δ ≈ 4.7 ppm) |

Visualizing the Synthesis

Reaction Pathway

Caption: Overall synthetic pathway from 2-methoxynaphthalene.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 1-Methoxy-2-naphthalenemethanol from 2-methoxynaphthalene. The methodology leverages the well-established Vilsmeier-Haack reaction for regioselective formylation and a mild sodium borohydride reduction. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and reaction conditions. This synthesis provides a valuable route for accessing a key building block for further elaboration in drug discovery and materials science, underscoring the enduring importance of the naphthalene scaffold in chemical research.

References

-

Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232. Retrieved from [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Growing Science. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2006, August). Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. Retrieved from [Link]

-

ResearchGate. (2014, September). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Retrieved from [Link]

-

PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

International Journal of ChemTech Research. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2022, June 20). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenemethanol. Retrieved from [Link]

-

PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles by P(III)/P(V)=O Fuel Cell. Retrieved from [Link]

-

Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

-

Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

-

Indonesian Journal of Chemistry. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]

-

Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. growingscience.com [growingscience.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. journal.ugm.ac.id [journal.ugm.ac.id]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

An In-depth Technical Guide to 1-Methoxy-2-naphthalenemethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-naphthalenemethanol is a synthetically valuable organic compound featuring a naphthalene core, a methoxy group, and a hydroxymethyl substituent. This unique combination of functional groups makes it an attractive building block in various areas of chemical research, particularly in the synthesis of complex organic molecules and as a potential intermediate in the development of novel therapeutic agents. The naphthalene scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of the methoxy and hydroxymethyl groups on this scaffold at the 1- and 2-positions, respectively, offers specific steric and electronic properties that can be exploited for targeted molecular design.

This technical guide provides a comprehensive overview of 1-Methoxy-2-naphthalenemethanol, covering its chemical structure, synthesis, purification, detailed analytical characterization, and potential applications in organic synthesis and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the chemical sciences.

Chemical Properties and Structure

1-Methoxy-2-naphthalenemethanol possesses the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[2] The structure consists of a naphthalene ring system where the C1 and C2 positions are substituted with a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) group, respectively. The presence of the hydroxyl group allows for further functionalization, while the methoxy group influences the electron density of the aromatic system.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Melting Point | 100-104 °C | [2] |

| Boiling Point | 347.2 °C at 760 mmHg | [2] |

| Density | 1.166 g/cm³ | [2] |

| CAS Number | 40696-22-8 | [2] |

Synthesis and Purification

A robust and reliable method for the preparation of 1-Methoxy-2-naphthalenemethanol involves the reduction of its corresponding aldehyde, 1-methoxy-2-naphthaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Synthesis Workflow

Caption: Synthetic pathway for 1-Methoxy-2-naphthalenemethanol.

Experimental Protocol: Synthesis

-

Dissolution: In a round-bottom flask, dissolve 1-methoxy-2-naphthaldehyde (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Monitor the reaction for the cessation of any gas evolution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: After completion, carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude 1-Methoxy-2-naphthalenemethanol can be purified by recrystallization to obtain a crystalline solid of high purity.

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of naphthalenic compounds.[3]

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Add hot water dropwise to the solution until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Methoxy-2-naphthalenemethanol. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

The ¹H NMR spectrum of 1-Methoxy-2-naphthalenemethanol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methoxy and hydroxymethyl substituents. For comparison, the ¹H NMR spectrum of the related compound, 1-methoxynaphthalene, shows aromatic protons in the range of δ 6.7-8.3 ppm and a characteristic singlet for the methoxy protons around δ 3.9 ppm.[4][5]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show twelve distinct signals corresponding to the twelve carbon atoms in the structure. The chemical shifts of the carbon atoms directly attached to the oxygen atoms (C1, C of -CH₂OH, and C of -OCH₃) will be deshielded and appear at a higher chemical shift. The ¹³C NMR spectrum of 1-methoxynaphthalene shows the methoxy carbon at approximately δ 55.4 ppm and the aromatic carbons in the range of δ 104.9-154.7 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methoxy-2-naphthalenemethanol is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations of the aromatic naphthalene ring.

-

A strong C-O stretching band for the ether linkage of the methoxy group.

For comparison, the IR spectrum of 2-methoxynaphthalene shows characteristic aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching around 1600-1650 cm⁻¹, and C-O stretching in the range of 1250-1300 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Methoxy-2-naphthalenemethanol, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of 1-methoxynaphthalene shows a prominent molecular ion peak at m/z 158.[7]

Applications in Organic Synthesis and Drug Discovery

As a Versatile Building Block

1-Methoxy-2-naphthalenemethanol serves as a valuable building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, making it a good leaving group for nucleophilic substitution reactions. It can also be oxidized to the corresponding aldehyde, 1-methoxy-2-naphthaldehyde, which is a useful intermediate in the synthesis of various heterocyclic compounds and fluorescent dyes.[8]

Potential in Medicinal Chemistry

The naphthalene nucleus is a key structural motif in many biologically active compounds.[1] The presence of the methoxy and hydroxymethyl groups in 1-Methoxy-2-naphthalenemethanol offers handles for the synthesis of a diverse library of derivatives for biological screening. For example, the related compound 2-methoxynaphthalene is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[9] By analogy, 1-Methoxy-2-naphthalenemethanol could be explored as a starting material for the synthesis of novel anti-inflammatory agents or other therapeutic molecules.

Logical Flow of Application

Caption: Potential applications of 1-Methoxy-2-naphthalenemethanol.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 1-Methoxy-2-naphthalenemethanol. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

Conclusion

1-Methoxy-2-naphthalenemethanol is a valuable and versatile chemical compound with significant potential in both academic and industrial research. Its straightforward synthesis from readily available starting materials, coupled with its unique structural features, makes it an attractive building block for the creation of more complex molecules. The detailed analytical characterization methods outlined in this guide provide a robust framework for ensuring the quality and identity of the synthesized compound. Further exploration of its applications in organic synthesis and medicinal chemistry is warranted and is expected to lead to the development of novel materials and therapeutic agents.

References

- Benchchem. (n.d.). Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-acetyl-6-methoxynaphthalene.

- Supporting Information for a scientific public

- Benchchem. (n.d.). A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene.

- ResearchGate. (n.d.). ¹H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1).

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis: 1-Naphthalenemethanol and Its Precursors.

- ResearchGate. (n.d.). Reaction of 1-halo-2-methoxy naphthalene (2 mmol) with acylchlorides (2 mmol) using CTAB/CTAC as a catalyst.

-

NIST. (n.d.). Naphthalene, 1-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for 1-(6-Methoxy-2-naphthyl)ethanol as a Chemical Intermediate.

- ChemicalBook. (n.d.). 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum.

- Organic Syntheses. (n.d.). 6-Methoxy-2-naphthol.

- SpectraBase. (n.d.). 1-Methoxy-2-phenyl-4-(methoxymethoxy)-naphthalene - Optional[13C NMR].

- Alfa Chemistry. (n.d.). CAS 40696-22-8 2-Methoxy-1-naphthalenemethanol.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene.

- Benchchem. (n.d.). Application of 2-Methoxynaphthalene in the Synthesis of Fluorescent Dyes: Detailed Application Notes and Protocols.

- Supporting Information for a scientific public

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.

- Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol.

- MySkinRecipes. (n.d.). 1-Methoxy-2-naphthaldehyde.

- ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol....

- Sigma-Aldrich. (n.d.). 1-Methoxy-2-methylnaphthalene | 14093-86-8.

- ResearchGate. (n.d.). a 1,6-bis(methoxymethyl)naphthalen-2-ol monomer used for the synthesis....

- ChemicalBook. (n.d.). 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Methoxy-1-naphthalenemethanol - Optional[1H NMR] - Spectrum.

-

YouTube. (2022, September 6). 2-Methoxynaphthalene from 2-Naphthol. Retrieved from [Link]

- TCI AMERICA. (n.d.). 2-Methoxy-1-naphthalenemethanol | 40696-22-8.

-

NIST. (n.d.). α-Methyl-2-naphthalenemethanol. NIST Chemistry WebBook. Retrieved from [Link]

- Benchchem. (n.d.). A Technical Guide to the Core Research Applications of 2-Methoxynaphthalene.

- Google Patents. (n.d.). EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application.

- PubChem. (n.d.). 1-Methoxynaphthalene.

- Sigma-Aldrich. (n.d.). 6-Methoxy-2-naphthaldehyde 98 3453-33-6.

- PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde.

- Sigma-Aldrich. (n.d.). 2-Methoxy-1-naphthaldehyde | 5392-12-1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Naphthalene, 1-methoxy- [webbook.nist.gov]

- 8. 1-Methoxy-2-naphthaldehyde [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methoxy-1-naphthalenemethanol | 40696-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Spectral Analysis of 1-Methoxy-2-naphthalenemethanol

This in-depth technical guide provides a comprehensive overview of the expected spectral characteristics of 1-Methoxy-2-naphthalenemethanol (CAS No. 76635-76-2)[1], a key aromatic alcohol derivative. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. While direct, publicly available experimental spectra for this specific compound are limited, this guide synthesizes data from closely related structural analogs to provide a robust predictive analysis, grounded in fundamental spectroscopic principles.

Molecular Structure and Spectroscopic Rationale

Understanding the molecular structure of 1-Methoxy-2-naphthalenemethanol is paramount to interpreting its spectral data. The molecule consists of a naphthalene ring system substituted with a methoxy group (-OCH₃) at the C1 position and a hydroxymethyl group (-CH₂OH) at the C2 position. This specific substitution pattern dictates the electronic environment of each atom and, consequently, its interaction with electromagnetic radiation.

The following diagram illustrates the molecular structure and numbering of the carbon atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 1-Methoxy-2-naphthalenemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Methoxy-2-naphthalenemethanol, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Methoxy-2-naphthalenemethanol is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing hydroxymethyl group, as well as anisotropic effects from the naphthalene ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 7.0 - 8.5 | Multiplet (m) | The aromatic region will show a complex pattern due to the coupling between adjacent protons on the naphthalene ring. Protons closer to the electron-donating methoxy group are expected to be more shielded (upfield), while those influenced by the ring current and the hydroxymethyl group will be deshielded (downfield)[2][3][4]. |

| -CH₂OH (Methylene) | ~4.8 | Singlet (s) or Doublet (d) | This signal is expected to be a singlet. However, it may appear as a doublet if there is coupling with the hydroxyl proton, which can be solvent-dependent. |

| -CH₂OH (Hydroxyl) | Variable (typically 1.5 - 4.0) | Singlet (s), broad | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It is often a broad singlet and may exchange with D₂O. |

| -OCH₃ (Methoxy) | ~4.0 | Singlet (s) | The three equivalent protons of the methoxy group will appear as a sharp singlet. Its downfield shift is due to the attachment to the electronegative oxygen atom. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 1-Methoxy-2-naphthalenemethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C (C-O) | 150 - 160 | The carbon atom directly attached to the methoxy group (C1) will be significantly deshielded. |

| Aromatic C | 110 - 140 | The remaining aromatic carbons will resonate in this region. The specific chemical shifts will be influenced by the positions of the substituents[3]. |

| -C H₂OH (Methylene) | 60 - 70 | The carbon of the hydroxymethyl group is shielded compared to the aromatic carbons. |

| -OC H₃ (Methoxy) | 55 - 65 | The methoxy carbon will appear as a distinct singlet in this region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Methoxy-2-naphthalenemethanol is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-O bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-O stretch (ether) | 1000 - 1300 | Strong |

The data for the related compound 2-methoxynaphthalene shows characteristic aromatic C-H stretching around 3050-3100 cm⁻¹, aromatic C=C stretching at 1600-1650 cm⁻¹, and C-O stretching at 1250-1300 cm⁻¹[5]. The presence of the hydroxymethyl group in 1-Methoxy-2-naphthalenemethanol will introduce a strong, broad O-H stretching band and a distinct C-O stretching band for the alcohol.

Sources

An In-depth Technical Guide to the Solubility of 1-Methoxy-2-naphthalenemethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 1-Methoxy-2-naphthalenemethanol, a key intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable protocols for your laboratory work.

Understanding the Molecular Basis of Solubility

The solubility of 1-Methoxy-2-naphthalenemethanol is dictated by its molecular structure: a polycyclic aromatic naphthalene core functionalized with both a hydroxyl (-OH) and a methoxy (-OCH₃) group. This unique combination of a large, nonpolar aromatic system and two polar functional groups results in a nuanced solubility profile.

The naphthalene ring is inherently hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The methoxy group, while polar, is a hydrogen bond acceptor only. This duality is central to understanding and predicting its behavior in various solvent systems.

Physicochemical Properties of 1-Methoxy-2-naphthalenemethanol

A foundational understanding of the key physicochemical properties of 1-Methoxy-2-naphthalenemethanol is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to light yellow to dark green powder/crystal | [2] |

| Melting Point | 101.0 to 105.0 °C | [2] |

| Boiling Point | 347.2 °C at 760 mmHg | [3] |

| Density | 1.166 g/cm³ | [3] |

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polar functional groups can interact via dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | These solvents are highly polar and can effectively solvate both the polar and nonpolar portions of the molecule. For the related compound 2-Naphthalenemethanol, the solubility in DMSO is reported to be 25 mg/mL.[5] | |

| Nonpolar | Toluene, Dichloromethane, Chloroform | Moderate | The large naphthalene ring allows for significant van der Waals interactions with these solvents. |